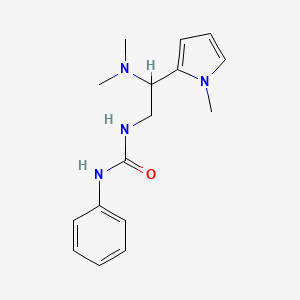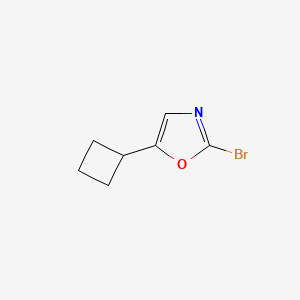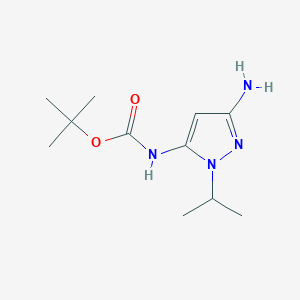![molecular formula C11H12N2 B2472737 3-[(1H-Pyrrol-1-yl)methyl]aniline CAS No. 107484-32-2](/img/structure/B2472737.png)
3-[(1H-Pyrrol-1-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(1H-Pyrrol-1-yl)methyl]aniline” is a chemical compound with the CAS Number: 107484-32-2 . It has a molecular weight of 172.23 . The IUPAC name for this compound is 3-(1H-pyrrol-1-ylmethyl)aniline .
Molecular Structure Analysis
The InChI code for “3-[(1H-Pyrrol-1-yl)methyl]aniline” is 1S/C11H12N2/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h1-8H,9,12H2 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Electroluminescence Application
A study by Vezzu et al. (2010) explored the use of various aniline derivatives, including N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline and N,N-di(3-(4-methyl-1H-pyrazol-1-yl)phenyl)aniline, in the synthesis of tetradentate bis-cyclometalated platinum(II) complexes. These complexes, particularly Complex 1, demonstrated notable performance when incorporated into organic light-emitting diode (OLED) devices, showcasing high external quantum efficiency. This implies potential applications of similar aniline derivatives in OLED technology and related electroluminescent applications (Vezzu et al., 2010).
Synthesis of Schiff Bases and Antimicrobial Agents
Research by Charles et al. (2020) and Hublikar et al. (2019) indicates the synthesis of Schiff bases using compounds including N-((1H-pyrrol-2-yl)methylene)aniline. These Schiff bases exhibited significant antimicrobial activity against various bacteria and fungi. This suggests that derivatives of 3-[(1H-Pyrrol-1-yl)methyl]aniline could be utilized in developing new antimicrobial agents and studying their efficacy (Charles et al., 2020); (Hublikar et al., 2019).
Electrochemical Polymerization and Conductivity
Sekiguchi et al. (2003) and Jovanović et al. (2000) discuss the electrochemical polymerization of aniline and its derivatives, including pyrrole, for creating polymer films with enhanced electroconductivity. These studies highlight the potential of using 3-[(1H-Pyrrol-1-yl)methyl]aniline derivatives in the development of conductive polymers, which could have applications in electronic devices and materials science (Sekiguchi et al., 2003); (Jovanović et al., 2000).
Crystal Structure Analysis
The works of Su et al. (2013) and others on isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and its analogues provide insights into the crystal structure and molecular interactions of these compounds. Understanding these structural aspects can be crucial in the design and synthesis of new materials and compounds with specific properties (Su et al., 2013).
Synthesis of Novel Compounds and Catalysts
The synthesis of new compounds using aniline derivatives, such as the work done by Bayat et al. (2017) and Rotas et al. (2020), shows the versatility of these compounds in creating diverse chemical structures. These synthesized compounds could be pivotal in the development of new catalysts, pharmaceuticals, or materials with unique properties (Bayat et al., 2017); (Rotas et al., 2020).
Wirkmechanismus
Target of Action
It’s known that pyrrole derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific structures and functional groups .
Mode of Action
It’s known that pyrrole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The exact mode of action would depend on the specific structure of the compound and the nature of its target .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a variety of biochemical processes, depending on their specific structures and targets .
Result of Action
Pyrrole derivatives can have various effects at the molecular and cellular levels, depending on their specific structures and targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(1H-Pyrrol-1-yl)methyl]aniline . These factors could include pH, temperature, presence of other molecules, and the specific biological environment in which the compound is present.
Eigenschaften
IUPAC Name |
3-(pyrrol-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h1-8H,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJLXUVLHUXSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1H-Pyrrol-1-yl)methyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2472657.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aR,9S,10R,12aS,14bR)-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2472658.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2472664.png)
![2-[({5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]-5-fluoro-1,3-benzothiazole](/img/structure/B2472666.png)

![9-methyl-2-(4-(4-nitrophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2472669.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide](/img/structure/B2472674.png)

![N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2472677.png)